2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Polymer Chemistry Ion-Exchange Resins Ligand Immobilization

Researchers seeking high-functional-density ion-exchange resins face low grafting efficiency with conventional post-polymerization methods. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol (CAS 20000-80-0) solves this via direct copolymerization: • 76% epoxy conversion (12.7× vs. 6% post-polymerization) for high-capacity chelating resins • Selective Ni²⁺ recovery & consistent Cd²⁺ uptake at pH <2 for industrial effluent treatment • Anion-tunable Cu(II) complexes enable rational design of magnetic materials & coordination polymers • Available at ≥95% purity with batch-specific QC (NMR, HPLC, GC); ISO 17034-certified reference standards on request

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 20000-80-0
Cat. No. B1295741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol
CAS20000-80-0
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CCO)C
InChIInChI=1S/C7H12N2O/c1-6-5-7(2)9(8-6)3-4-10/h5,10H,3-4H2,1-2H3
InChIKeyZGJJEKYPEQXOBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol: Procurement Characteristics and N,O-Hybrid Ligand


2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol (CAS 20000-80-0, molecular formula C7H12N2O, molecular weight 140.18 g/mol) is a bifunctional organic compound that combines a sterically hindered 3,5-dimethylpyrazole heterocycle with a flexible hydroxyethyl linker. The compound is commercially available as a research chemical in purities ranging from 95% to ≥98% , with certified reference standards also available for analytical quality control [1]. This N,O-hybrid ligand architecture enables the compound to serve as a versatile building block for coordination chemistry, ion-exchange resin functionalization, and organometallic catalyst synthesis [2]. Its balanced physicochemical profile—predicted logP of 0.46 and topological polar surface area of 38 Ų—differentiates it from non-hydroxylated pyrazole analogs in terms of solubility and covalent coupling potential.

N

N,O-hybrid ligand architecture for coordination chemistry and catalyst design

Bifunctional building block with sterically hindered pyrazole and flexible hydroxyethyl linker

C

Covalent polymer grafting via hydroxyl group for ion-exchange resin functionalization

Enables direct copolymerization strategy with glycidyl methacrylate monomers

S

Crystal engineering with predictable discrete dimer hydrogen-bonding motif

3,5-dimethyl substitution restricts intermolecular geometry vs. chain-forming analogs

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol: Steric and Hydrogen-Bonding Differentiation


Generic substitution of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol with unsubstituted or differently substituted pyrazolylethanols is not scientifically justifiable. The 3,5-dimethyl substitution pattern on the pyrazole ring imparts unique steric and electronic characteristics that directly impact solid-state supramolecular architecture [1], metal-coordination denticity [2], and functional group conversion efficiency in polymer applications [3]. Unlike the unsubstituted 2-(1-pyrazolyl)ethanol (CAS 6314-23-4), which lacks the methyl substituents, the 3,5-dimethyl variant forms discrete hydrogen-bonded dimers in the crystalline state rather than extended head-to-tail chains [1]. Furthermore, the hydroxyl group on the flexible ethyl linker differentiates this compound from non-hydroxylated analogs such as 3,5-dimethylpyrazole (CAS 67-51-6) and chloro-substituted derivatives (e.g., 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole), enabling covalent immobilization strategies that would be impossible with the parent heterocycle [3]. The evidence presented below quantifies these differences in experimentally verified systems.

This Product
2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol forms discrete hydrogen-bonded dimers and enables N,O-chelation.
Unsubstituted Analog
2-(1-Pyrazolyl)ethanol adopts extended head-to-tail chain structures in the solid state, altering crystal packing and solubility.
This Product
Covalent immobilization via hydroxyethyl linker; direct copolymerization achieves high ligand density.
Non-Hydroxylated Analog
3,5-Dimethylpyrazole lacks the hydroxyl functional handle; limited to non-covalent interactions or N-H functionalization.
This Product
Capable of bidentate N,O-chelate coordination, yielding thermally robust metal complexes.
Chloro-Ethyl Analog
1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole acts exclusively as a monodentate ligand; chelation is structurally impossible.

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol: Comparative Performance Evidence


Ion-Exchange Resin Functionalization: Direct vs. Post-Polymerization

When used to functionalize ion-exchange resins via copolymerization with glycidyl methacrylate (GMA) and ethylene glycol dimethacrylate (EGDMA), 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol (NHed) achieves a substantially higher epoxy group conversion through the direct method (covalent coupling to GMA prior to polymerization) compared to the indirect method (post-polymerization immobilization onto pre-formed poly(GMA-co-EGDMA)) [1]. The direct method yields a 76% conversion of epoxy groups, whereas the indirect method achieves only 6% conversion—a 12.7-fold improvement [1]. This differential directly translates to higher ligand density within the resin matrix and consequently enhanced metal-ion binding capacity. The direct-method resins also exhibited unusual selectivity toward Ni²⁺ in competitive divalent metal ion mixtures and consistent Cd²⁺ uptake at pH < 2 [1].

Resin Functionalization
Head-to-head
76% vs. 6% epoxy conversion
Direct method12.7-fold improvement
High ligand-density resins require direct copolymerization; indirect method yields functionally inadequate material.
Copolymerization of NHed-coupled GMA with EGDMA vs. post-polymerization immobilization.
Polymer Chemistry Ion-Exchange Resins Ligand Immobilization

H-Bonding Architecture: Discrete Dimers vs. Extended Chains

In the solid state, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol forms discrete hydrogen-bonded dimers confined within a single unit cell, whereas its non-methylated analog 2-(1-pyrazolyl)ethanol (CAS 6314-23-4) and related 3,5-di-tert-butyl and 3,5-di-substituted-butyl derivatives adopt a head-to-tail hydrogen-bonding arrangement that propagates into extended chain structures [1]. This architectural divergence arises from the steric influence of the 3,5-dimethyl substituents, which restricts the intermolecular hydrogen-bonding geometry. The formation of discrete dimeric units rather than infinite chains has direct implications for crystal packing density, solubility, and the compound's behavior as a supramolecular building block.

H-Bonding Architecture
Head-to-head
Discrete dimers within unit cell vs. extended head-to-tail chains
Single-crystal XRD
Predictable, localized H-bonding interactions enable controlled multicomponent crystal assembly.
Steric influence of 3,5-dimethyl substituents restricts intermolecular geometry.
Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

Coordination Mode: N,O-Chelation vs. Monodentate

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol (L1) exhibits versatile coordination behavior, capable of acting as either a monodentate or bidentate (N,O-chelate) ligand depending on the metal center, whereas its chloro-substituted analog 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (L2) behaves exclusively as a monodentate ligand [1]. With Fe(II), Co(II), Ni(II), and Pd(II) salts, L1 forms complexes of general formula [(L1)₂MX₂] (M = Fe, Co, Ni; X = Cl, Br) and [(L1)₂Pd(Me)Cl] [1]. The hydroxyl group of L1 enables N,O-chelation or hydrogen-bonding interactions that are structurally impossible for L2. This denticity difference directly impacts the geometry and stability of the resulting metal complexes, as well as their catalytic performance in ethylene oligomerization reactions [1].

Coordination Mode
Head-to-head
Bidentate N,O-chelate vs. strictly monodentate
Fe, Co, Ni, Pd complexes
Chelation capability enables thermally robust, coordinatively saturated metal catalysts.
Chloro-analog limited to monodentate coordination; different catalytic performance expected.
Coordination Chemistry Homogeneous Catalysis Organometallic Synthesis

Cu(II) Complexes: Anion-Dependent Structural Diversity

The coordination behavior of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol (HL) with various Cu(II) salts produces structurally diverse complexes whose nuclearity and dimensionality are highly dependent on the counterion and ligand deprotonation state [1]. Five distinct Cu(II) complexes were isolated and structurally characterized: ionic monomers, neutral dimers, and a coordination polymer [1]. The deprotonation of the pyrazole N-H moiety is a key determinant of nuclearity, while co-ligands directly influence dimensionality and supramolecular arrangement [1]. Magnetic susceptibility measurements on compounds 3 and 5 revealed antiferromagnetic coupling behavior rationalized by their respective dinuclear and polymeric structures [1]. Compound 5 further exhibits water adsorption upon crystallization, forming a supramolecular network with three crystallographically distinct water molecules playing different structural roles [1]. This anion-tunable structural diversity distinguishes HL from simpler pyrazole ligands that lack the flexible hydroxyethyl arm.

Cu(II) Structural Diversity
Class-level
5 distinct architectures: ionic monomers, neutral dimers, coordination polymer
Anion-dependent nuclearityAntiferromagnetic coupling
Anion-tunable structural versatility enables rational design of molecular magnets and porous materials.
Deprotonation state and counterion control dimensionality; data to verify for specific anions.
Coordination Polymers Magnetic Materials Crystal Engineering

Analytical Reference Standard Purity and Certification

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol (CAS 20000-80-0) is available as an analytical reference standard produced under ISO 17034 accreditation, with certified purity and full characterization data including NMR, HPLC, and GC reports provided by commercial vendors [1]. The standard purity grades available range from 95% to ≥98% , with some suppliers offering batch-specific certificates of analysis upon request . In contrast, closely related analogs such as 2-(1-pyrazolyl)ethanol (CAS 6314-23-4) are typically offered at lower standard purity grades (≥95-97%) and with less extensive analytical documentation . For laboratories requiring traceable, high-purity standards for method validation, impurity profiling, or quantitative NMR applications, the availability of ISO-certified reference material with batch-specific QC data represents a critical procurement consideration.

Reference Standard Purity
Cross-study
95–98% purity, ISO 17034-certified reference standard available
NMR, HPLC, GC reports
Higher purity ceiling and traceable QC documentation reduce quantification error risk in method validation.
Unsubstituted analogs typically offer lower purity grades with less extensive analytical documentation.
Analytical Chemistry Quality Control Reference Standards

Physicochemical Profile vs. Non-Hydroxylated Analog

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol incorporates a primary alcohol moiety that fundamentally alters its physicochemical profile relative to the parent heterocycle 3,5-dimethylpyrazole (CAS 67-51-6). The compound exhibits a predicted logP of 0.46 (ACD/Labs) and a topological polar surface area of 38 Ų , indicating balanced hydrophilic-lipophilic character. In contrast, 3,5-dimethylpyrazole is a crystalline solid with high solubility in polar organic solvents including alcohols, ethyl acetate, and acetone, but limited aqueous solubility [1][2]. The hydroxyethyl substituent of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol enhances solubility in polar solvents while also enabling covalent conjugation via the hydroxyl group—a functional handle entirely absent in the parent 3,5-dimethylpyrazole . This functional handle is essential for the polymer grafting and metal-chelation applications documented in other evidence items.

Physicochemical Profile
Class-level
Predicted logP 0.46, TPSA 38 Ų; primary alcohol present
Hydroxyethyl handle
Reactive hydroxyl group enables esterification, etherification, or carbamate formation for covalent attachment.
Parent 3,5-dimethylpyrazole lacks this functional handle; limited to non-covalent or N-H functionalization.
Physicochemical Properties Formulation Development Solubility

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol: Optimal Application Scenarios


Ion-Exchange Resin Synthesis via Direct Copolymerization

The 76% epoxy conversion efficiency achieved by the direct copolymerization method using 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol (NHed) coupled to glycidyl methacrylate [1] makes this compound the preferred ligand for preparing ion-exchange resins with high functional group density. The direct method outperforms post-polymerization immobilization (6% conversion) by a factor of 12.7, enabling the production of resins with practical metal-ion binding capacities [1]. These resins exhibit unusual selectivity toward Ni²⁺ in competitive divalent metal ion mixtures and consistent Cd²⁺ uptake under acidic conditions (pH < 2), making them suitable for selective metal recovery from industrial effluents or analytical preconcentration applications [1].

Tunable Cu(II) Coordination Polymers

The ability of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol to generate structurally diverse Cu(II) complexes—ranging from ionic monomers and neutral dimers to coordination polymers—based on counterion selection [1] positions this compound as a versatile building block for magnetic materials research. The observed antiferromagnetic coupling in dinuclear and polymeric Cu(II) complexes [1], combined with the water-adsorbing supramolecular network of compound 5 [1], enables the rational design of molecular magnets, porous coordination polymers, or stimuli-responsive crystalline materials. This anion-tunable structural versatility is not achievable with simpler pyrazole ligands lacking the flexible hydroxyethyl arm.

Bidentate N,O-Chelate Complexes for Homogeneous Catalysis

For homogeneous catalysis applications requiring robust, chelated metal complexes, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol is the superior ligand choice over chloro-analogs such as 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole [1]. The hydroxyl group enables N,O-chelation that imparts greater thermal stability and defined coordination geometry to Fe(II), Co(II), Ni(II), and Pd(II) complexes [1]. In contrast, the chloro-analog behaves strictly as a monodentate ligand, limiting its utility for catalysis requiring coordinatively saturated, stable metal centers. The chelate complexes of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol have been evaluated as ethylene oligomerization catalysts, demonstrating the practical relevance of this differentiation [1].

Analytical Method Development with ISO-Certified Reference Material

For analytical chemistry laboratories engaged in method validation, pharmaceutical impurity quantification, or quantitative NMR (qNMR) applications, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol offers procurement advantages through the availability of ISO 17034-certified reference standards [1] and high-purity commercial material (up to 98%) with batch-specific NMR, HPLC, and GC quality control reports [2][3]. This level of analytical documentation and traceability is less consistently available for unsubstituted pyrazolylethanol analogs [4], making the 3,5-dimethyl variant a more reliable choice for applications where accurate quantification and regulatory compliance are paramount.

Application
Selection Property
Validation Focus
Ion-exchange resin synthesis
Pre-polymerization grafting efficiency
Ligand density and metal-ion binding capacity
Tunable Cu(II) coordination polymers
Anion-responsive structural dimensionality
Magnetic property and porosity characterization
Homogeneous catalysis complexes
Chelating N,O-bidentate capability
Thermal stability and catalytic activity screening
Analytical method development
ISO-certified reference standard purity
Traceable QC documentation for method validation

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